Potassium 4-Pyridyltrifluoroborate
CAS No.: 1111732-87-6
Cat. No.: VC21213712
Molecular Formula: C5H4BF3KN
Molecular Weight: 185 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1111732-87-6 |
---|---|
Molecular Formula | C5H4BF3KN |
Molecular Weight | 185 g/mol |
IUPAC Name | potassium;trifluoro(pyridin-4-yl)boranuide |
Standard InChI | InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1 |
Standard InChI Key | SLPOSOZRTRIRQS-UHFFFAOYSA-N |
SMILES | [B-](C1=CC=NC=C1)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=NC=C1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structure
Potassium 4-Pyridyltrifluoroborate belongs to the organotrifluoroborate class of compounds, featuring a pyridine ring with a trifluoroborate moiety at the para position. The compound's molecular structure consists of a pyridine ring where the trifluoroborate group replaces a hydrogen atom at the 4-position, with potassium serving as the counterion to the negatively charged borate species. This structural arrangement contributes to the compound's stability and reactivity patterns that differentiate it from traditional boronic acids.
The compound is known by multiple synonyms in scientific literature and commercial catalogs, reflecting its widespread use in chemical research. These nomenclature variations maintain the same fundamental structural identity while describing the compound from different chemical perspectives. The basic chemical identity parameters are outlined in Table 1.1.
Table 1.1: Chemical Identity of Potassium 4-Pyridyltrifluoroborate
Parameter | Information |
---|---|
IUPAC Name | Potassium (4-pyridyl)trifluoroborate |
Common Synonyms | Potassium pyridine-4-trifluoroborate, Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)-, Potassium pyridin-4-yltrifluoroborate |
CAS Number | 1111732-87-6 |
Molecular Formula | C₅H₄BF₃KN |
Molecular Weight | 184.9965 g/mol |
EINECS Number | 690-558-7 |
MDL Number | MFCD09038543 |
SMILES Notation | [K+].FB-(F)c1ccncc1 |
InChI | 1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1 |
InChI Key | SLPOSOZRTRIRQS-UHFFFAOYSA-N |
Physical and Chemical Properties
Potassium 4-Pyridyltrifluoroborate exhibits distinctive physical and chemical properties that influence its handling, storage, and application in chemical synthesis. It appears as a white to off-white solid, typically in powder or crystalline form, with good stability under proper storage conditions. The compound's water solubility differentiates it from many other organoboron compounds, making it particularly useful in aqueous reaction systems.
The physical and chemical properties of Potassium 4-Pyridyltrifluoroborate are summarized in Table 2.1, highlighting key parameters relevant to its practical use and handling in laboratory and industrial settings.
Table 2.1: Physical and Chemical Properties of Potassium 4-Pyridyltrifluoroborate
It is worth noting that there are discrepancies in the reported melting point values across different sources. While one source indicates a melting point greater than 200°C , another reports a melting point range of 45-50°C . This inconsistency may be attributed to variations in sample purity or measurement methods, and researchers should verify this property for their specific samples before use.
The notable discrepancy between source classifying the compound with irritation hazards (H315, H319, H335) and source indicating toxicity hazards (H301, H311, H331) warrants careful consideration. Users should consult the most current safety data sheet specific to their supplier and exercise appropriate caution when handling this material.
Applications in Organic Synthesis
Potassium 4-Pyridyltrifluoroborate has emerged as a valuable reagent in modern organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. The compound offers advantages over traditional boronic acids, including enhanced stability, improved shelf-life, and greater tolerance to a variety of reaction conditions. This has led to its increasing use in pharmaceutical and fine chemical synthesis.
The pyridine ring makes this compound particularly useful in synthesizing biologically active molecules and pharmaceutical intermediates where pyridine moieties are common structural elements. Table 4.1 summarizes the key synthetic applications of Potassium 4-Pyridyltrifluoroborate documented in the available literature.
Table 4.1: Synthetic Applications of Potassium 4-Pyridyltrifluoroborate
The compound's reactivity is often enhanced in the presence of transition metal catalysts, particularly palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II), which are frequently used in conjunction with Potassium 4-Pyridyltrifluoroborate in coupling reactions .
The long-term stability of Potassium 4-Pyridyltrifluoroborate under recommended storage conditions makes it preferable to corresponding boronic acids for many applications, especially when reactions cannot be performed immediately after reagent preparation. This enhanced stability contributes significantly to the compound's utility in both research and industrial settings.
For research applications requiring high purity, additional characterization beyond supplier specifications may be warranted. This might include multi-nuclear NMR studies (particularly ¹⁹F and ¹¹B NMR, which would be diagnostic for the trifluoroborate group) and elemental analysis to confirm composition.
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